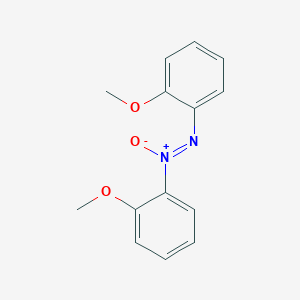

Diazene, bis(2-methoxyphenyl)-, 1-oxide

Description

The methoxy (-OCH₃) substituents in the ortho position introduce steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-13-9-5-3-7-11(13)15-16(17)12-8-4-6-10-14(12)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJYJSHGAOIUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=[N+](C2=CC=CC=C2OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326584 | |

| Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-57-0 | |

| Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-AZOXYANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, bis(2-methoxyphenyl)-, 1-oxide typically involves the oxidation of corresponding hydrazobenzene derivatives. One common method is the oxidation of bis(2-methoxyphenyl)hydrazine using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(2-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of nitroso compounds.

Reduction: Reduction reactions can convert the azoxy group to azo or hydrazo groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Sodium borohydride, zinc dust in acetic acid, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Azo and hydrazo derivatives.

Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Scientific Research Applications

Diazene, bis(2-methoxyphenyl)-, 1-oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, bis(2-methoxyphenyl)-, 1-oxide involves its interaction with molecular targets through the azoxy group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Isomers

Key Compounds :

- Diazene, bis(4-methoxyphenyl)-, 1-oxide (CAS 1562-94-3): Para-substituted analog with methoxy groups at the 4-position.

- Diazene, bis(2-methoxyphenyl)-, 1-oxide : Ortho-substituted isomer.

Structural and Property Differences :

- No direct melting point data exists for the ortho isomer, but para-substituted analogs report ΔfusH values of 20.63 kJ/mol and 29.30 kJ/mol .

- Steric Effects : Ortho-substituted methoxy groups introduce steric hindrance, which may reduce stability or alter reactivity compared to para isomers.

Alkoxy Chain Length Variations

Key Compounds :

- Diazene, bis(4-ethoxyphenyl)-, 1-oxide (CAS 4792-83-0): Ethoxy (-OC₂H₅) substituents.

- Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS 17051-01-3): Butoxy (-OC₄H₉) substituents.

- Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide (CAS 2635-26-9): Heptyloxy (-OC₇H₁₅) substituents.

Property Trends :

- Lipophilicity: Increasing alkoxy chain length enhances logP values (e.g., logP = 8.56 for the heptyloxy derivative), improving solubility in non-polar solvents and HPLC retention times .

- Molecular Weight : Ranges from 258.27 g/mol (methoxy) to 426.60 g/mol (heptyloxy), correlating with changes in phase transitions and viscosity .

Halogen-Substituted Analogs

Key Compounds :

- Diazene, bis(2,4-difluorophenyl)-, 1-oxide (CAS 98583-27-8): Electron-withdrawing fluorine substituents.

- Diazene, bis(4-chlorophenyl)-, 1-oxide : Chlorine substituents.

Electronic Effects :

- For example, bis(2,4-difluorophenyl)-, 1-oxide shows distinct UV spectral features compared to methoxy analogs .

- Toxicity: Nitro-substituted derivatives (e.g., bis(4-methyl-3-nitrophenyl)-, 1-oxide) exhibit mutagenicity and emit toxic NOx upon decomposition, whereas methoxy analogs are less hazardous .

Methyl vs. Methoxy Substituents

Key Compounds :

- Diazene, bis(4-methylphenyl)-, 1-oxide (CAS 955-98-6): Methyl (-CH₃) substituents.

- Diazene, bis(4-methoxyphenyl)-, 1-oxide : Methoxy substituents.

Comparative Analysis :

- Electron Donation: Methoxy groups are stronger electron donors than methyl, influencing electronic transitions and stability.

- Physical Properties : The methyl analog has a lower molecular weight (226.27 g/mol vs. 258.27 g/mol) and may exhibit reduced polarity .

Biological Activity

Diazene, bis(2-methoxyphenyl)-, 1-oxide, also known as 2,2'-diazene-1,2-diyl)bis(4-methoxyphenol), is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The structure of this compound includes two methoxyphenyl groups attached to a diazene moiety. This unique configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with distinct biological properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of nitroso compounds | Hydrogen peroxide, peracids |

| Reduction | Conversion to azo or hydrazo groups | Sodium borohydride, zinc dust |

| Substitution | Formation of halogenated or nitrated compounds | Halogens, nitrating agents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses antiproliferative effects on several cancer cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| DLD-1 | 1.7 |

| T24 | 2.5 |

| SH-SY-5Y | 3.0 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves redox reactions that generate reactive intermediates. These intermediates can interact with cellular components such as proteins and nucleic acids, leading to modulation of key cellular pathways involved in proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted at the University of Groningen demonstrated the compound's effectiveness against antibiotic-resistant strains of bacteria. The researchers utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and bacterial enzymes.

- Cancer Cell Proliferation : In another study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various diazene derivatives. They found that modifications to the methoxy groups significantly influenced the antiproliferative activity against cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.